2-benzyl-4-(2-chloro-6-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps, including the formation of the benzothiadiazine ring and the introduction of the benzyl and chlorofluorophenyl groups. Common synthetic routes may involve:
Formation of the Benzothiadiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Introduction of the Chlorofluorophenyl Group: This can be done using chlorofluorophenyl reagents under conditions that promote electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorofluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: This compound shares the chlorofluorophenyl group and can be used as a precursor in the synthesis of 2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione.
2-Chloro-4-fluoroanisole: Another similar compound that can be used in related synthetic routes.
Uniqueness
What sets 2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H16ClFN2O3S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-9-6-10-18(23)16(17)14-24-19-11-4-5-12-20(19)29(27,28)25(21(24)26)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
RXHKKFIBQNETSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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